molecular formula C23H24FN5O2 B4520009 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B4520009
M. Wt: 421.5 g/mol
InChI Key: NQWWPFJEMBXRGC-UHFFFAOYSA-N
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Description

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the coupling with the pyridazinone and fluorophenylacetamide moieties. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide
  • 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the fluorophenyl group, for example, can enhance its binding affinity and selectivity for certain receptors.

Properties

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-19-6-8-20(9-7-19)25-22(30)17-29-23(31)11-10-21(26-29)28-14-12-27(13-15-28)16-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWPFJEMBXRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
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2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

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